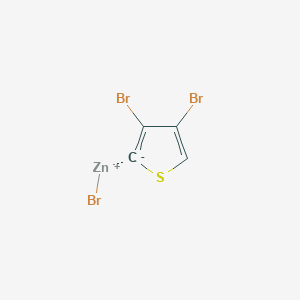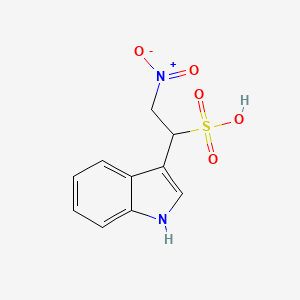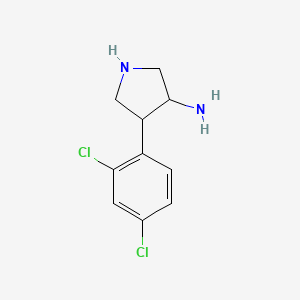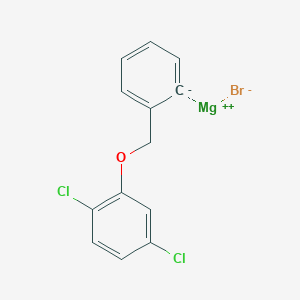
N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Pyrrole Moiety: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor such as a 1,4-diketone.
Methoxylation and Carboxamidation:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.
Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- N-ethoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)oxazole-5-carboxamide
Uniqueness
N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
N-methoxy-N,4-dimethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H13N3O2S/c1-8-9(10(15)13(2)16-3)17-11(12-8)14-6-4-5-7-14/h4-7H,1-3H3 |
InChI Key |
XVHRNONVBWJUML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


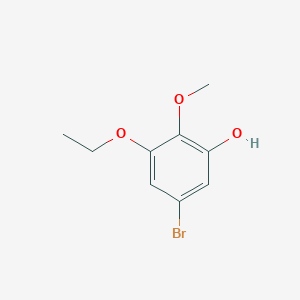
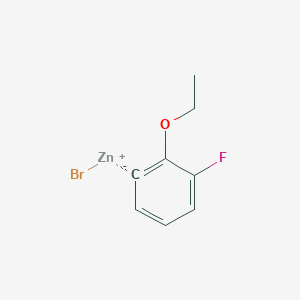
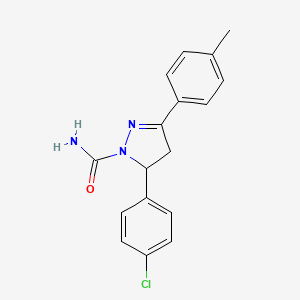
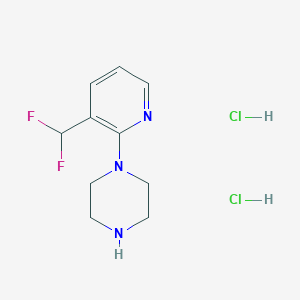
![4-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14879060.png)
![2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B14879068.png)
![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14879070.png)
![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B14879082.png)
